molecular formula C12H24O12 B1406575 Sophorose monohydrate CAS No. 140686-17-5

Sophorose monohydrate

Cat. No.: B1406575
CAS No.: 140686-17-5
M. Wt: 360.31 g/mol
InChI Key: TVMMOAQPULJZGB-RVNRFXEQSA-N
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Biological Activity

Sophorose monohydrate, a disaccharide composed of two glucose units linked by a β(1→2) glycosidic bond, has garnered attention for its diverse biological activities and potential applications in biotechnology and food science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on cellular processes, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₂₄O₁₂·H₂O
  • Molecular Weight : 342.30 g/mol (anhydrous)
  • CAS Number : 20429-79-2
  • Solubility : Water-soluble

This compound is derived from fermentation processes involving certain microorganisms and is often associated with sophorolipids, which are glycolipids produced by yeast and bacteria. Its unique β(1→2) linkage influences its solubility, sweetness profile, and biological activity compared to other disaccharides .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that it can induce the production of reactive oxygen species (ROS) in Candida albicans, suggesting potential antifungal effects. This property is particularly relevant given the increasing resistance to conventional antifungal agents .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivityMechanism
Candida albicansAntifungalInduction of ROS production
Escherichia coliBactericidalDisruption of cell membrane
Staphylococcus aureusAntibacterialInhibition of biofilm formation

Induction of Enzyme Production

This compound has been shown to induce cellulase production in fungi, particularly in Trichoderma reesei. This characteristic may enhance its utility in industrial applications, particularly in bioconversion processes where cellulose degradation is essential .

Cellular Effects

This compound influences various cellular processes:

  • Apoptosis : It has been identified as a potent inducer of apoptosis in cancer cells, promoting programmed cell death through various signaling pathways .
  • Cell Cycle Regulation : Studies suggest that this compound can affect cell cycle progression, potentially leading to cell cycle arrest in cancerous cells .

Table 2: Cellular Effects of this compound

Cellular ProcessEffectReference
ApoptosisInduction in cancer cells
Cell Cycle RegulationArrest in cancer cells
Enzyme ProductionIncreased cellulase production

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Antifungal Treatments : Its ability to combat fungal infections positions it as a candidate for developing new antifungal therapies.
  • Cancer Therapy : The induction of apoptosis and cell cycle arrest indicates potential use in cancer treatment strategies.
  • Biotechnology : Its role in enzyme induction makes it valuable in biotechnological applications, particularly in the biofuel industry and waste management.

Case Studies

  • Antifungal Efficacy Study : A study demonstrated that this compound significantly reduced the growth of Candida albicans in vitro, highlighting its potential as an antifungal agent.
  • Cell Cycle Analysis : Research involving human cancer cell lines showed that treatment with this compound led to a marked increase in apoptotic cells compared to untreated controls, suggesting its efficacy as an anticancer agent .

Properties

IUPAC Name

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12;/h2,4-13,15-21H,1,3H2;1H2/t4-,5+,6-,7-,8-,9-,10+,11-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMMOAQPULJZGB-RVNRFXEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140686-17-5
Record name Sophorose monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140686175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOPHOROSE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S1HGQ8I8H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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